molecular formula C47H62Cl2N4O9S B605275 ALB-109564 dihydrochloride CAS No. 1300114-12-8

ALB-109564 dihydrochloride

Cat. No. B605275
InChI Key: MTABGSVEFKMZFG-USKOTZBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ALB-109564 dihydrochloride is a tubulin inhibitor and antineoplastic agent.

Scientific Research Applications

Oncolytic Activity in Human Tumor Cell Types

ALB-109564 dihydrochloride, a novel semi-synthetic Vinca alkaloid, has been studied for its oncolytic activity against various human tumor cell types. In preclinical evaluations using human tumor xenograft studies, ALB-109564 demonstrated superior antitumor activity compared to vinorelbine, a reference drug. This enhanced activity was evident in several cancer models, including non-small cell lung cancer, colon cancer, prostate cancer, small cell lung cancer, and breast cancer. The findings suggest that minor structural modifications in vinca alkaloids, like those in ALB-109564, can significantly impact their therapeutic effectiveness. This study laid the groundwork for initiating Phase I clinical trials of ALB-109564 in 2008 (Wolf et al., 2009).

Impurity Characterization in Drug Synthesis

The development and scale-up of ALB-109564(a) synthesis involve the emergence of various impurities. Research focused on isolating and identifying these impurities to understand their origin in the drug substance. Characterizing these impurities enabled the reduction or elimination of some, enhancing the drug's purity. This kind of impurity analysis is crucial for drug safety and efficacy, as it informs the necessary adjustments in the drug synthesis process (Milanowski et al., 2011).

properties

CAS RN

1300114-12-8

Product Name

ALB-109564 dihydrochloride

Molecular Formula

C47H62Cl2N4O9S

IUPAC Name

methyl (3aR,3a1R,4R,5S,5aR,10bR)-4-acetoxy-3a-ethyl-9-((3R,5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-13-(methylthio)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate dihydrochloride

InChI

InChI=1S/C47H60N4O9S.2ClH/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7;;/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3;2*1H/t28-,38-,39+,40+,43-,44+,45+,46-,47-;;/m0../s1

InChI Key

MTABGSVEFKMZFG-USKOTZBXSA-N

SMILES

CC[C@]1(O)C[C@H]2C[C@@](c3c(OC)cc(N(C)[C@@H]4[C@]56CCN7[C@H]6[C@@]([C@@H](OC(C)=O)[C@]4(O)C(OC)=O)(CC)C=CC7)c5c3)(C(OC)=O)c(c8CC[N@@](C1)C2)[nH]c9c8cc(SC)cc9.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ALB-109564 dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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